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Parameter Details

Target JMJD3 (KDM6B) & UTX (KDM6A) [1] [2] [3]

Reported IC₅₀ for JMJD3 28 nM (cell-free assay) [1]

Other Reported IC₅₀
Values

UTX: 53 nM (cell-free assay) [1]; KDM6B: 60 nM [3]

Selectivity >10-fold selectivity over other tested demethylases in cell-free assays [1]

Pro-drug Form GSK-J4 (ethyl ester derivative), hydrolyzed intracellularly to the active
GSK-J1 [2]

Detailed Experimental Protocol

The quantitative IC₅₀ data for GSK-J1 is typically generated through in vitro (cell-free) demethylase

activity assays. Below is a key methodology adapted from the literature [1] [3]:

Enzymes: Purified JMJD3 (1 μM) or UTX (3 μM).
Substrate: A biotinylated histone H3 peptide with trimethylated Lys27 (e.g., Biotin-

KAPRKQLATKAARK(me3)SAPATGG) at a concentration of 10 μM.
Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-

oxoglutarate, and 2 mM ascorbate.
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Inhibition Test: The reaction is run in the presence of a range of concentrations of GSK-J1 (e.g.,

from 0.005 to 0.1 μM).
Reaction Conditions:

For JMJD3: Incubate at 25°C for 3 minutes.
For UTX: Incubate at 25°C for 20 minutes.

Reaction Stop: Add 10 mM EDTA to terminate the demethylation process.
Detection Method: The reaction mixture is desalted (e.g., using a zip tip) and spotted on a MALDI

plate with α-cyano-4-hydroxycinnamic acid matrix for analysis by MALDI-TOF mass spectrometry.
The degree of inhibition is calculated by measuring the remaining substrate and the formed product.

This diagram illustrates the logical workflow of the biochemical assay:
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Biological Context of JMJD3/KDM6B and GSK-J1

Understanding the biological role of the target is crucial for applied research.

JMJD3/KDM6B Function: JMJD3 is a stress-inducible histone demethylase that removes the
repressive H3K27me3 mark, leading to gene activation [4]. It plays critical roles in cell differentiation,

inflammation, and immune responses [4] [2].
Oncogenic Roles: JMJD3 is often overexpressed in cancers (e.g., neuroblastoma, T-cell acute

lymphoblastic leukemia (T-ALL), gastric cancer) and drives malignancy by activating key oncogenic
pathways like NOTCH1 and CDK4/6-pRB-E2F [5] [6] [7]. It can promote cancer stem cell properties

and chemotherapy resistance [7].
GSK-J1/GSK-J4 as Research Tools: GSK-J1 is cell-impermeable, making it suitable for in vitro

assays. Its pro-drug, GSK-J4, is cell-permeable and used in cellular and in vivo studies [2]. Preclinical
evidence shows that GSK-J4 can inhibit cancer cell proliferation, induce apoptosis, and sensitize cells

to chemotherapy [2] [8].
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The following diagram summarizes the oncogenic pathway influenced by JMJD3 and the point of inhibition

by GSK-J1:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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